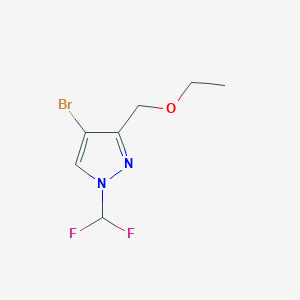
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various research studies. In
作用機序
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole involves the inhibition of various enzymes, including JNK, p38, and ERK. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes can lead to the development of novel therapeutics for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole have been extensively studied. This compound has been shown to exhibit inhibitory effects on various enzymes, including JNK, p38, and ERK. Inhibition of these enzymes can lead to the development of novel therapeutics for various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole in lab experiments include its unique properties that make it an ideal candidate for various research studies. This compound has been shown to exhibit inhibitory effects on various enzymes, including JNK, p38, and ERK, which makes it a potential candidate for the development of novel therapeutics for various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
The future directions for 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole include further studies to fully understand its mechanism of action and potential applications in scientific research. This compound has shown promising results in inhibiting various enzymes, and further studies are needed to explore its potential therapeutic applications. Additionally, studies are needed to explore the potential toxicity of this compound and its potential side effects on the human body.
Conclusion:
In conclusion, 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit inhibitory effects on various enzymes, including JNK, p38, and ERK, which makes it a potential candidate for the development of novel therapeutics for various diseases. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
合成法
The synthesis of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole involves the reaction of 3-(ethoxymethyl)-1H-pyrazol-5-amine with difluoromethyl bromide and sodium hydride in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of the compound.
科学的研究の応用
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit inhibitory effects on various enzymes, including JNK, p38, and ERK. These enzymes play a crucial role in various cellular processes, and their inhibition can lead to the development of novel therapeutics for various diseases.
特性
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2O/c1-2-13-4-6-5(8)3-12(11-6)7(9)10/h3,7H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVNUTDMETUCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2594242.png)
![2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2594245.png)
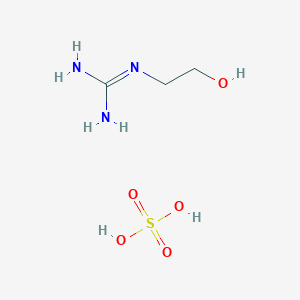
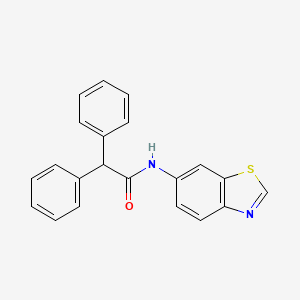
![ethyl (3R,4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate](/img/structure/B2594248.png)
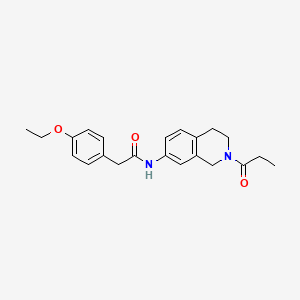
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2594254.png)
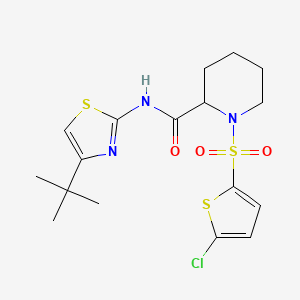
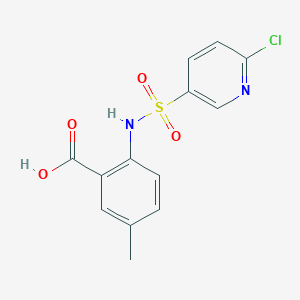

![2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2594258.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2594260.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2594261.png)